methyl[(1S)-1-(pyridin-4-yl)ethyl]amine

Catalog No.
S6441168
CAS No.
42732-16-1
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl[(1S)-1-(pyridin-4-yl)ethyl]amine

CAS Number

42732-16-1

Product Name

methyl[(1S)-1-(pyridin-4-yl)ethyl]amine

IUPAC Name

(1S)-N-methyl-1-pyridin-4-ylethanamine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3/t7-/m0/s1

InChI Key

MUIKHERDKLRMFH-ZETCQYMHSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)NC

Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine, also known as N-methyl-1-pyridin-4-ylethanamine, is an organic compound with the molecular formula C8H12N2C_8H_{12}N_2. This compound features a pyridine ring, which is a six-membered aromatic structure containing one nitrogen atom, contributing to its unique chemical properties. The presence of both an amine group and a pyridine moiety makes this compound particularly interesting in various chemical and biological contexts .

Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine can undergo several types of reactions:

  • Oxidation: This compound can be oxidized to form N-oxide derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to yield various amine derivatives through reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amine can participate in substitution reactions with halogens or alkyl groups, facilitated by suitable catalysts.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate, hydrogen peroxideAcidic or basic conditions
ReductionSodium borohydride, lithium aluminum hydrideAnhydrous conditions
SubstitutionHalogens, alkyl halidesCatalysts like palladium on carbon

Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine exhibits significant biological activity by interacting with various molecular targets. It primarily influences histamine receptors, particularly H1 and H3 receptors in the central nervous system. This interaction modulates histamine-mediated signaling pathways, leading to physiological effects such as vasodilation and potential therapeutic benefits in treating conditions like vertigo .

The synthesis of methyl[(1S)-1-(pyridin-4-yl)ethyl]amine can be achieved through several methods:

  • Alkylation of Pyridine: Methylation of 4-pyridyl ethanol using methyl iodide under basic conditions.
  • Reductive Amination: The reaction of 4-pyridinecarboxaldehyde with methylamine followed by reduction.
  • Direct Amine Synthesis: Utilizing 4-pyridinecarboxylic acid and converting it into the corresponding amine through reductive processes .

Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine is utilized in various fields:

  • Chemical Research: As a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects due to its interaction with histamine receptors.
  • Material Science: Employed in the development of functional materials due to its unique structural properties .

Studies on the interactions of methyl[(1S)-1-(pyridin-4-yl)ethyl]amine reveal its role in modulating receptor activity, particularly in the context of G protein-coupled receptors. Research indicates that this compound may exhibit ligand bias, preferentially activating specific signaling pathways over others, which is crucial for developing targeted therapies .

Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amineC9H16N2Contains an additional methyl group on the ethyl chain
4-PyridylmethylamineC7H9NLacks the ethyl group; simpler structure
2-PyridinemethanamineC7H9NDifferent positioning of the nitrogen within the ring

Uniqueness

The uniqueness of methyl[(1S)-1-(pyridin-4-yl)ethyl]amine lies in its specific stereochemistry and the ability to selectively interact with certain receptors, which may not be shared by similar compounds. Its structural configuration allows for distinct biological activities that can be leveraged in therapeutic applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.100048391 g/mol

Monoisotopic Mass

136.100048391 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

Explore Compound Types